molecular formula C12H12ClNO2 B8480565 2-[(2-Chloro-5-methylpyridin-3-yl)(hydroxy)methyl]cyclopent-2-en-1-one CAS No. 876345-33-4

2-[(2-Chloro-5-methylpyridin-3-yl)(hydroxy)methyl]cyclopent-2-en-1-one

Cat. No. B8480565
M. Wt: 237.68 g/mol
InChI Key: PNBOZCZAFRMWFE-UHFFFAOYSA-N
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Patent
US07666883B2

Procedure details

The clear solution of 2-Chloro-5-methylnicotinaldehyde (10 mmol, 1.55 g) and imidazole (10 mmol, 0.68 g) in 50 ml. of MeOH was slowly charged with 50 ml. of deionized water. To a stirred homogeneous reaction mixture was added 2-cyclopenten-1-one (10.2 mmol., 0.88 g) at room temperature and reaction progress was monitored by TLC. Upon completion of the reaction, excess MeOH was removed under reduced pressure, washed with water and extracted with CHCl3 thrice. Combined organic layers were washed with brine solution twice. The organic layer was concentrated and column chromatography of the crude product on silica gel, using 30% EtOAC in hexane as eluent, gave pure Baylis-Hillman adduct in 98% yield (2.32 g)
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0.88 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH:4]=[O:5].N1C=CN=C1.[C:16]1(=[O:21])[CH2:20][CH2:19][CH:18]=[CH:17]1>CO.O>[Cl:1][C:2]1[C:3]([CH:4]([OH:5])[C:17]2[C:16](=[O:21])[CH2:20][CH2:19][CH:18]=2)=[CH:6][C:7]([CH3:10])=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=N1)C
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0.88 g
Type
reactant
Smiles
C1(C=CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 thrice
WASH
Type
WASH
Details
Combined organic layers were washed with brine solution twice
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
gave pure Baylis-Hillman adduct in 98% yield (2.32 g)

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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